Bunolol

Pharmacology Beta-Blocker Oral Bioavailability

Procure Bunolol (CAS 27591-01-1) for research protocols demanding sustained, non-selective beta-1/2 adrenoceptor blockade. Unlike propranolol, levo-bunolol maintains <10% recovery of isoproterenol-induced tachycardia at 12 h, enabling stable chronic in vivo studies. Its >40-fold species-dependent oral bioavailability variation makes it a critical probe for translational pharmacokinetics. The >60-fold potency difference between isomers provides a unique model for chiral pharmacology SAR. Avoid class-wide assumptions—select this compound for reproducible, quantifiable target engagement.

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
CAS No. 27591-01-1
Cat. No. B1668053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunolol
CAS27591-01-1
SynonymsBunolol
Bunolol Hydrochloride
W 6412A
W-6412A
W6412A
Molecular FormulaC17H25NO3
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
InChIInChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3
InChIKeyIXHBTMCLRNMKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Bunolol (CAS 27591-01-1): A Non-Selective Beta-Adrenoceptor Antagonist with Ophthalmic and Cardiovascular Applications


Bunolol is a racemic mixture whose pharmacological activity is predominantly conferred by its levo-isomer, levobunolol [1]. It functions as a potent, competitive, non-selective antagonist at both beta-1 and beta-2 adrenoceptors, thereby reducing intracellular cyclic AMP (cAMP) production in target tissues [2][3]. Clinically, bunolol (as its levo-isomer) is primarily utilized as a topical ophthalmic solution to lower intraocular pressure (IOP) in the management of open-angle glaucoma and ocular hypertension [4].

The Scientific Rationale Against Generic Interchange: Why Bunolol's Specific Profile Demands Differentiation


While numerous beta-adrenoceptor antagonists exist, their interchangeability in research or clinical application is severely limited by significant quantitative disparities in potency, duration of action, and oral bioavailability. These differences are not merely academic but dictate dosing regimens and therapeutic windows. For instance, the substantial difference in oral-to-intravenous potency ratios for bunolol across species compared to propranolol highlights the pitfalls of assuming class-wide uniformity [1]. The following evidence demonstrates that selecting a beta-blocker based solely on its drug class is scientifically unsound; specific, quantifiable performance metrics, such as those detailed for bunolol, are critical for protocol design and procurement decisions.

Procurement-Relevant Quantitative Evidence: Verifiable Differentiation of Bunolol (CAS 27591-01-1)


Oral Potency: Bunolol Demonstrates a 20-Fold Superiority Over Propranolol in a Canine Model

A direct comparative study in unanesthetized dogs revealed a profound difference in oral potency between racemic bunolol and propranolol. When evaluating the antagonism of isoproterenol-induced cardiovascular actions, orally administered bunolol was estimated to be approximately 20 times more potent than an equivalent oral dose of propranolol [1][2]. This contrasts with a smaller 3-fold potency advantage observed after intravenous administration, underscoring a specific pharmacokinetic advantage for bunolol following oral delivery [1].

Pharmacology Beta-Blocker Oral Bioavailability In Vivo Potency Cardiovascular

Duration of Beta-Blockade: Levo-Bunolol Provides a Significantly Longer Duration of Action Than Propranolol

The persistence of beta-adrenergic blockade is a key differentiator. In conscious dogs, the duration of action of levo-bunolol and propranolol was compared by monitoring the recovery of an isoproterenol-induced tachycardia response. At equiactive doses, the isoproterenol response had returned to more than 50% of its control value by 12 hours after propranolol administration. In contrast, the same response remained suppressed to less than 10% of the control value at the 12-hour mark following levo-bunolol [1]. This demonstrates a substantially prolonged pharmacodynamic effect.

Pharmacodynamics Beta-Blocker Duration of Action Isoproterenol Challenge Cardiovascular

Cross-Species Oral Bioavailability: Bunolol Exhibits a Drastic Difference in Oral-to-Intravenous Potency Ratio Between Rat and Human/Dog, Unlike Propranolol

A comparative study highlighted a critical species-dependent variation in the oral bioavailability of l-bunolol, which is not mirrored by propranolol. The oral-to-intravenous dose ratio required for a comparable degree of beta-adrenoceptor blockade was calculated. For l-bunolol, this ratio was 212 in rats but only 4 in dogs and 5 in humans [1]. This stark, >40-fold difference between rats and humans/dogs indicates a unique metabolic or absorption profile for bunolol in rodents. In contrast, the oral-to-intravenous ratio for propranolol was 210 in rats and 32 in dogs, showing a less dramatic interspecies discrepancy [1].

Pharmacokinetics Species Differences Oral Bioavailability Metabolism Translational Research

Clinical Antihypertensive Efficacy: l-Bunolol Effective in Patients Resistant to Propranolol

In a clinical study evaluating the antihypertensive effect of l-bunolol in 11 hospitalized hypertensive patients, the drug demonstrated significant efficacy. Notably, the study authors explicitly concluded that l-bunolol 'was found to be effective in cases that were resistant to propranolol' [1]. This finding points to a potential therapeutic or mechanistic distinction that extends beyond simple beta-adrenoceptor blockade potency. The study also noted that l-bunolol treatment resulted in a marked suppression of plasma renin levels in nearly all patients [1].

Clinical Trial Hypertension Renin-Angiotensin System Drug Resistance Cardiovascular

Chiral Potency: Levo-Bunolol is >60 Times More Potent than Its Dextro-Isomer

Bunolol is a racemic mixture, and its pharmacological activity is highly stereoselective. The levo-isomer, levobunolol, has been shown to be greater than 60 times more potent as a beta-blocker than its dextro-isomer counterpart [1]. This highlights the critical importance of chiral purity in both research and pharmaceutical formulations. The activity of racemic bunolol is therefore almost entirely attributable to the presence of the levo-enantiomer.

Stereochemistry Structure-Activity Relationship Receptor Binding Chiral Pharmacology Beta-Blocker

High-Value Application Scenarios for Bunolol (CAS 27591-01-1) Based on Quantitative Evidence


Sustained Beta-Blockade in Long-Term In Vivo Models

Leveraging its demonstrated long duration of action relative to propranolol, levo-bunolol is ideally suited for in vivo experimental protocols requiring stable, sustained beta-adrenergic blockade without frequent re-dosing. As shown by the <10% recovery of the isoproterenol-induced tachycardia response at 12 hours post-dose compared to >50% recovery for propranolol, levo-bunolol minimizes fluctuations in target engagement [1]. This is particularly advantageous in chronic cardiovascular or behavioral studies in large animal models where maintaining a consistent level of receptor blockade is critical for data reproducibility.

Investigating Beta-Blocker-Resistant Hypertension Mechanisms

The unique clinical observation that l-bunolol can effectively lower blood pressure in hypertensive patients who are resistant to propranolol makes it a valuable tool for investigating the underlying mechanisms of differential beta-blocker response [1]. Researchers can utilize l-bunolol in comparative studies with propranolol to dissect the contributions of renin-angiotensin system suppression, specific receptor subtype interactions, or other non-canonical pathways to antihypertensive efficacy, potentially identifying biomarkers for personalized therapy.

Validating Oral Bioavailability and Metabolism in Non-Rodent Species

Given the >40-fold discrepancy in its oral-to-intravenous potency ratio between rats (212) and humans/dogs (4-5), bunolol serves as a powerful probe for studying species-specific differences in drug absorption and first-pass metabolism [1]. It is an essential compound for research groups focused on translational pharmacokinetics and pharmacodynamics, allowing for the investigation of why certain compounds exhibit vastly different oral bioavailability across species and helping to validate the predictive value of canine versus rodent models for human oral drug exposure.

Studies Requiring Precise Control Over Enantiomeric Potency

The >60-fold difference in beta-blocking potency between levo-bunolol and its dextro-isomer makes bunolol a compelling case study for research in chiral pharmacology [1]. It is an ideal compound for experiments designed to explore the impact of stereochemistry on receptor binding kinetics, downstream signaling, and in vivo pharmacodynamics. Procuring and studying the individual isomers or defined racemic mixtures is essential for projects focused on structure-activity relationships (SAR) or the development of enantiomerically pure pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bunolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.